![molecular formula C19H14F2N6O B11206228 4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206228.png)
4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE: is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolopyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the pyrazolopyrimidine core. The final step involves the condensation of these intermediates under controlled conditions to yield the target compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- (1E)-1-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
- (1E)-1-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
Uniqueness: The presence of the difluoromethoxy group in (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H14F2N6O |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14F2N6O/c20-19(21)28-15-8-6-13(7-9-15)10-24-26-17-16-11-25-27(18(16)23-12-22-17)14-4-2-1-3-5-14/h1-12,19H,(H,22,23,26)/b24-10+ |
Clé InChI |
GHNGQPJJHKLFLN-YSURURNPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)OC(F)F |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11206145.png)
![N-[3-oxo-3-(4-propoxyphenyl)propyl]valine](/img/structure/B11206148.png)
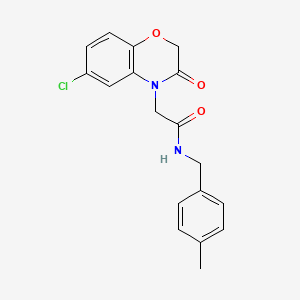
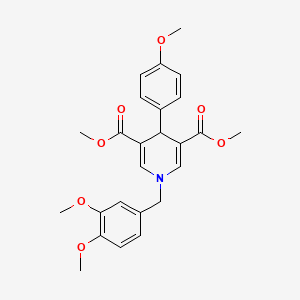
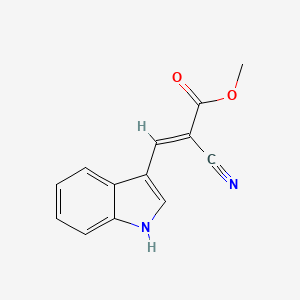
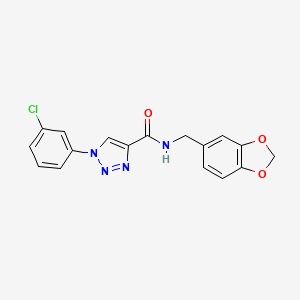
![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206184.png)
![5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11206204.png)
![N-(4-acetylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206210.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11206232.png)
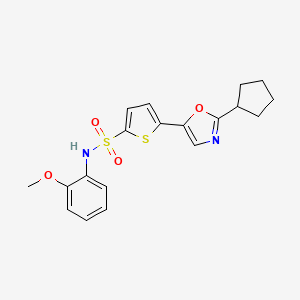
![9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine](/img/structure/B11206239.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206241.png)
![1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206242.png)
